molecular formula C8H13NO4 B12312310 5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

Cat. No.: B12312310
M. Wt: 187.19 g/mol
InChI Key: NDYTZOXGVKESQK-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid include:

    5-(Dimethylcarbamoyl)oxolane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    5-(Dimethylcarbamoyl)oxolane-2-carboxylate: The ester derivative of the compound.

    5-(Dimethylcarbamoyl)oxolane-2-carboxaldehyde: The aldehyde derivative of the compound.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biological Activity

5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid, also known as (2S,5R)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid, is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a dimethylcarbamoyl group attached to a tetrahydrofuran ring with a carboxylic acid functionality. Its molecular formula is C8H13NO4C_8H_{13}NO_4, and it possesses specific stereochemistry that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to act as both an inhibitor and an activator of specific molecular targets, modulating various biochemical pathways:

  • Enzyme Interaction : The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways. It has shown potential in targeting enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Modulation : Research indicates that the compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with neurotransmission and other physiological processes .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant efficacy of related compounds, suggesting that modifications to the oxolane structure can enhance activity against seizure models. For instance, analogs have demonstrated significant reductions in seizure duration in animal models, indicating potential therapeutic applications for epilepsy .

Potential Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit specific enzymes involved in tumor progression suggests its potential as a therapeutic agent in oncology. Its mechanism may involve inducing cell death through apoptosis or ferroptosis pathways, which are critical in cancer treatment strategies .
  • Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is ongoing research into its neuroprotective properties, particularly in conditions such as neurodegeneration and stroke.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Case Study 1 : A study investigated the compound's effects on neuronal firing rates in models of epilepsy, demonstrating that it could modulate neuronal excitability and reduce seizure severity .
  • Case Study 2 : In cancer research, compounds structurally related to this compound were shown to enhance sensitivity to chemotherapy by inhibiting HDAC enzymes while promoting ferroptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityMechanism
This compoundDimethylcarbamoyl group on oxolaneAnticonvulsant, anticancerEnzyme inhibition, receptor modulation
4-Hydroxy-2-quinoloneDifferent core structureAntimicrobialEnzyme inhibition
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrateSimilar chiral centersCardiovascular effectsReceptor interaction

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

5-(dimethylcarbamoyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

NDYTZOXGVKESQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC(O1)C(=O)O

Origin of Product

United States

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